![molecular formula C10H9Br2NO B3169197 3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 935524-26-8](/img/structure/B3169197.png)
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Overview
Description
“3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is a chemical compound with the molecular formula C10H9Br2NO . It has a molecular weight of 318.99 . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is 1S/C10H9Br2NO/c11-7-2-4-9-6 (5-7)1-3-8 (12)10 (14)13-9/h2,4-5,8H,1,3H2, (H,13,14) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Dopaminergic Activity
The compound is studied for its dopaminergic activity. Research indicates that 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally related, act as agonists of central and peripheral dopamine receptors. Their potential for dopaminergic activity has been evaluated through in vivo and in vitro assays, suggesting their relevance in neuroscience and pharmacological research (Pfeiffer et al., 1982).
Muscarinic Receptor Antagonism
Benzazepines like 3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one have been developed as potentially selective muscarinic (M3) receptor antagonists. Their synthesis and the evaluation of their efficacy in muscarinic receptor antagonism highlight their potential in developing treatments for conditions involving muscarinic receptors (Bradshaw et al., 2008).
Angiotensin Converting Enzyme Inhibition
This compound is also associated with the preparation of derivatives that inhibit the angiotensin-converting enzyme. These derivatives have been tested for their efficacy, indicating potential applications in cardiovascular research and treatment (Stanton et al., 1985).
Antiparasitic Activity
Tetrahydro-1-benzazepines, structurally related to the compound , have been identified as potential antiparasitic drugs for treating diseases like Chagas disease and leishmaniasis. The structural characteristics of these compounds and their biological properties are a significant area of study in the context of neglected tropical diseases (Macías et al., 2016).
Sigma-1 Receptor Modulation
Research has shown that compounds like SKF83959, which are structurally similar to 3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, can act as potent allosteric modulators of the sigma-1 receptor. This finding opens up new avenues in understanding the drug's D1 receptor–independent effects (Guo et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3,7-dibromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCQBVMURFKTHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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